D(+)-Galactosamine hydrochloride

Hepatotoxicity Primary Hepatocyte Culture Mechanism of Action

D(+)-Galactosamine hydrochloride is the definitive experimental hepatotoxin for reproducible fulminant hepatic failure models. Its unique stereospecific mechanism—selective hepatic UTP pool depletion and RNA/protein synthesis inhibition—distinguishes it from inactive analogs like D-glucosamine. Guaranteed ≥98% purity ensures consistent in vivo and in vitro liver injury. Ideal for hepatoprotective drug screening, DILI research, and apoptosis studies. No imprecision; just reliable results.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
CAS No. 1886979-58-3
Cat. No. B3021890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD(+)-Galactosamine hydrochloride
CAS1886979-58-3
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1
InChIKeyQKPLRMLTKYXDST-BMZZJELJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D(+)-Galactosamine Hydrochloride (CAS 1886979-58-3) for Liver Injury Research


D(+)-Galactosamine hydrochloride (D-GalN), an amino sugar derived from galactose, is a widely recognized experimental hepatotoxin [1]. It selectively induces liver injury in rodents, primarily through the depletion of uridine triphosphate (UTP) nucleotides within hepatocytes, leading to the inhibition of RNA and protein synthesis and subsequent cell death by necrosis and apoptosis [2]. This compound is a critical tool for modeling acute and chronic liver failure, viral hepatitis, and for evaluating hepatoprotective drug candidates [3]. Its action is potentiated when co-administered with lipopolysaccharide (LPS) to create a widely used model of fulminant hepatic failure .

D(+)-Galactosamine Hydrochloride: Why Not All Amino Sugars Are Equal for Liver Research


Substituting D(+)-galactosamine hydrochloride with a generic 'amino sugar' or a related analog is not scientifically valid due to its unique and specific mechanism of hepatotoxicity. Unlike other hexosamines such as D-glucosamine or D-galactose, which are non-toxic or act via entirely different pathways [1], D-galactosamine selectively targets the hepatic uridine nucleotide pool, a process that is both stereospecific and distinct from general cellular stress [2]. Furthermore, the purity and impurity profile, particularly the presence of glucosamine, directly impacts the consistency and reproducibility of in vivo liver injury models. The following quantitative evidence demonstrates the specific, comparator-defined parameters that necessitate the precise selection of this compound for experimental rigor.

Quantitative Evidence for D(+)-Galactosamine Hydrochloride Differentiation


Differential Hepatotoxicity: D-Galactosamine vs. D-Glucosamine in Primary Hepatocyte Cultures

D-Galactosamine induces significant cell death in primary rat hepatocyte cultures, a critical property for its use as a model hepatotoxin. In contrast, D-glucosamine, a structurally similar amino sugar, exhibits no cytotoxic effect under identical experimental conditions [1]. This stark difference in bioactivity underscores the specific metabolic interference of D-galactosamine with the uridine nucleotide pool, a pathway not affected by glucosamine.

Hepatotoxicity Primary Hepatocyte Culture Mechanism of Action

Purity and Critical Impurity: Glucosamine Content Specification in D-Galactosamine Hydrochloride

The purity and specific impurity profile of D(+)-galactosamine hydrochloride are critical for ensuring experimental reproducibility, particularly given the differential activity of its close structural analog, D-glucosamine. Reputable suppliers provide material with an assay of ≥99% and an impurity specification for glucosamine of ≤0.5% . This is essential because D-glucosamine does not induce hepatotoxicity in the same model systems [1], and its presence as an impurity could confound results in studies of metabolism or cell signaling.

Purity Analysis Impurity Profiling Quality Control

Comparative Dynamics of Acute Liver Injury: D-Galactosamine vs. Carbon Tetrachloride (CCl₄) In Vivo

While both D-galactosamine (D-GalN) and carbon tetrachloride (CCl₄) are used to induce experimental liver injury, the temporal dynamics and pathological outcomes differ significantly, informing model selection. A study comparing the two found that the dynamics of liver fibrosis in CCl₄-treated animals were greater than in D-GalN groups, while D-GalN intoxication in mice led to observable early hepatitis phase much later, after 48 h, compared to the more rapid onset of injury with CCl₄ [1].

In Vivo Models Acute Liver Failure Fibrosis

Differential Mechanism of Calcium Dysregulation: D-Galactosamine vs. Carbon Tetrachloride

The role of calcium in liver cell damage differs fundamentally between D-galactosamine (D-GalN) and carbon tetrachloride (CCl₄). In D-GalN-induced injury, pretreatment of animals with vitamin D3 to raise liver calcium levels exacerbated the damage, as measured by increased serum enzyme release and electrolyte shifts. In stark contrast, the same pretreatment markedly inhibited these markers of injury in the CCl₄ model [1].

Mechanism of Toxicity Calcium Homeostasis Liver Injury

Hepatotoxic Potency In Vitro: D-Galactosamine vs. Acetaminophen (APAP)

In primary rat hepatocyte cultures, D-galactosamine and acetaminophen (APAP), a widely used hepatotoxic drug, display different potencies and effects on key hepatic functions. At a concentration of 40 µM, D-galactosamine inhibited glycogen synthesis by 31% and glucuronidation by 13%, while also causing an increase in cytosolic enzyme leakage [1]. This profile contrasts with APAP, which primarily induces toxicity through the formation of a reactive metabolite (NAPQI) and glutathione depletion [2].

Hepatotoxicity In Vitro Models Drug Screening

High-Impact Application Scenarios for D(+)-Galactosamine Hydrochloride


Induction of Acute Liver Failure (ALF) Models for Therapeutic Drug Screening

D(+)-Galactosamine hydrochloride, often in combination with lipopolysaccharide (LPS), is the definitive agent for establishing a robust and clinically relevant model of fulminant hepatic failure in rodents [1]. This model is indispensable for screening novel hepatoprotective compounds, as the specific UTP depletion mechanism [2] ensures a reproducible injury pattern distinct from other toxins like CCl₄, which is essential for evaluating therapeutic efficacy with high confidence [3].

Elucidating Uridine Nucleotide-Dependent Cell Death Pathways in Hepatocytes

Due to its specific and well-defined mechanism of depleting hepatic UTP and inhibiting RNA/protein synthesis, D(+)-galactosamine hydrochloride is the optimal tool for studying nucleotide metabolism-dependent cell death pathways [1]. This application is not achievable with non-specific cytotoxins or inactive analogs like D-glucosamine, making D-galactosamine the essential reagent for investigations into the fundamental biology of hepatocyte stress responses and apoptosis [2].

Validating In Vitro Models of Drug-Induced Liver Injury (DILI)

The consistent and quantifiable cytotoxicity of D(+)-galactosamine hydrochloride in primary hepatocyte cultures [1] makes it an ideal positive control and calibration standard for developing and validating in vitro models of DILI. Its distinct inhibitory profile on glycogen synthesis and glucuronidation [2] provides a specific, measurable benchmark for assessing the predictive capacity of cellular assays for hepatotoxic potential, ensuring that in vitro systems are properly tuned to detect relevant metabolic liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for D(+)-Galactosamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.